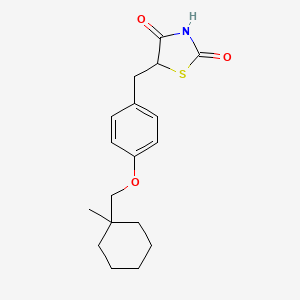

Ciglitazone

Vue d'ensemble

Description

La ciglitazone est un membre de la classe des composés thiazolidinediones, développée par Takeda Pharmaceuticals au début des années 1980 . Elle est considérée comme le composé prototypique de cette classe, qui comprend d'autres composés notables tels que la pioglitazone et la troglitazone . Bien que la this compound n'ait jamais été utilisée comme médicament, elle a suscité un intérêt significatif pour les effets des thiazolidinediones . La this compound est un ligand puissant et sélectif pour le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ), qui joue un rôle crucial dans la régulation du métabolisme du glucose et des lipides .

Applications De Recherche Scientifique

Ciglitazone has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of thiazolidinediones.

Mécanisme D'action

Target of Action

Ciglitazone is a potent and selective ligand for Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound binds to the PPARγ ligand-binding domain with an EC50 of 3.0 µM . This binding activates PPARγ, leading to changes in the transcription of genes involved in glucose and lipid metabolism .

Biochemical Pathways

Upon activation by this compound, PPARγ regulates several biochemical pathways. It increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cells (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells . Additionally, this compound significantly decreases VEGF production by human granulosa cells .

Result of Action

This compound’s activation of PPARγ leads to several molecular and cellular effects. It acts as an anti-hyperglycemic agent in the ob/ob murine model in vivo . It also inhibits differentiation and angiogenesis in HUVEC, stimulates adipogenesis, and decreases osteoblastogenesis in human mesenchymal stem cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been suggested that this compound may potentially be used in ovarian hyperstimulation syndrome, indicating that its efficacy could be influenced by the hormonal environment . .

Analyse Biochimique

Biochemical Properties

Ciglitazone is a potent and selective PPARγ ligand . It binds to the PPARγ ligand-binding domain with an EC50 of 3.0 μM . This interaction plays a significant role in its biochemical reactions.

Cellular Effects

This compound has been observed to have various effects on cells. It is active in vivo as an anti-hyperglycemic agent in the ob/ob murine model . This compound increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PPARγ ligand . By binding to the PPARγ ligand-binding domain, it influences various cellular and molecular processes .

Dosage Effects in Animal Models

In C57BL 6J-ob ob mice, treatment with 100 mg/kg this compound for 2 days elicited a drastic fall in blood glucose

Metabolic Pathways

This compound’s involvement in metabolic pathways is largely associated with its role as a PPARγ ligand . PPARγ is known to play a crucial role in the regulation of several metabolic pathways, including lipid biosynthesis and glucose metabolism .

Méthodes De Préparation

La synthèse de la ciglitazone implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la formation du cycle thiazolidinedione et la fixation du groupe benzyle. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle thiazolidinedione : Ceci est obtenu en faisant réagir une amine appropriée avec un thioester en conditions acides.

Fixation du groupe benzyle : Le groupe benzyle est introduit par une réaction de substitution nucléophile, où un halogénure de benzyle réagit avec l'intermédiaire thiazolidinedione.

Les méthodes de production industrielle de la this compound impliqueraient probablement l'optimisation de ces étapes afin d'assurer un rendement et une pureté élevés, ainsi que la possibilité d'une production à grande échelle.

Analyse Des Réactions Chimiques

La ciglitazone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés de la thiazolidine.

Substitution : Des réactions de substitution nucléophile peuvent introduire différents substituants sur le groupe benzyle.

Les réactifs et les conditions utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et les nucléophiles comme le méthylate de sodium pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

La this compound a été largement étudiée pour ses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : La this compound sert de composé modèle pour étudier la synthèse et la réactivité des thiazolidinediones.

5. Mécanisme d'action

La this compound exerce ses effets en se liant au domaine de liaison du ligand PPARγ avec une forte affinité (CE50 de 3,0 µM) . Cette liaison active le PPARγ, qui à son tour régule la transcription des gènes impliqués dans le métabolisme du glucose et des lipides. L'activation du PPARγ entraîne une augmentation de la sensibilité à l'insuline, une augmentation de l'adipogenèse et une diminution de la différenciation et de l'angiogenèse dans les cellules endothéliales des veines ombilicales humaines . De plus, la this compound diminue la production de facteur de croissance de l'endothélium vasculaire par les cellules de la granulosa humaine .

Comparaison Avec Des Composés Similaires

La ciglitazone est souvent comparée à d'autres thiazolidinediones, telles que :

Troglitazone : La première thiazolidinedione mise sur le marché, mais qui a été retirée en raison d'une grave toxicité hépatique.

Rosiglitazone : Une autre thiazolidinedione avec un mécanisme d'action similaire, mais associée à des risques cardiovasculaires.

L'unicité de la this compound réside dans son rôle de composé prototypique de la classe des thiazolidinediones, servant de base au développement d'autres thiazolidinediones utilisées en clinique .

Propriétés

IUPAC Name |

5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFWTZACSRHJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040757 | |

| Record name | Ciglitizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-77-3 | |

| Record name | Ciglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciglitizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8QXS1WU8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

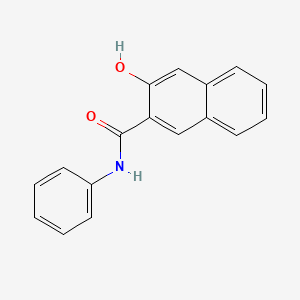

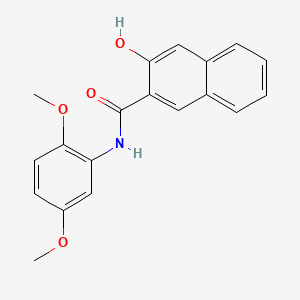

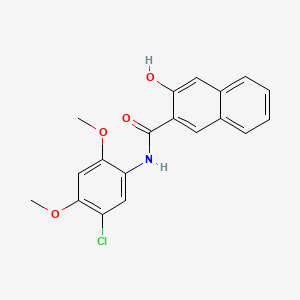

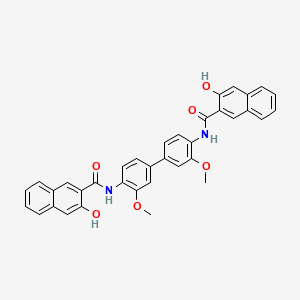

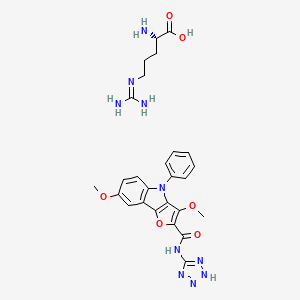

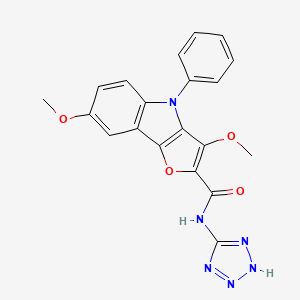

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.